N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Description
N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.45. The purity is usually 95%.
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Biological Activity
N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a cyclopentane core with substituents that include furan and thiophene groups. Its molecular formula is C16H17N1O1S1, indicating a complex structure that may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The presence of furan and thiophene rings suggests potential interactions with biological membranes and proteins, influencing various cellular pathways.
Anticancer Activity
Recent studies have explored the anticancer properties of related compounds. For instance, derivatives of furan and thiophene have shown promising results against various cancer cell lines. In a study evaluating similar compounds, several exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 μM in human cancer cell lines .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Furan Derivative A | HeLa | 10 |
Furan Derivative B | MCF-7 | 15 |
Thiophene Derivative C | A549 | 8 |
Antiviral Activity
Compounds structurally similar to this compound have been investigated for antiviral properties. For example, derivatives targeting SARS-CoV-2 main protease showed IC50 values as low as 1.55 μM, indicating strong inhibitory potential . This suggests that the compound may also exhibit antiviral activity, warranting further investigation.
Study 1: Anticancer Efficacy
A study conducted on a series of cyclopentane derivatives demonstrated that modifications in the furan and thiophene substituents significantly affected anticancer activity. One derivative achieved an IC50 of 12 μM against the A549 lung cancer cell line, highlighting the importance of structural optimization .
Study 2: Antiviral Screening
Another investigation focused on the antiviral potential of furan-based compounds against RNA viruses. The study found that specific substitutions enhanced activity against viral proteases, with some compounds exhibiting selectivity indices greater than 10 . This supports the hypothesis that this compound could be an effective antiviral agent.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c22-19(20(9-1-2-10-20)18-8-5-13-25-18)21-14-15(16-6-3-11-23-16)17-7-4-12-24-17/h3-8,11-13,15H,1-2,9-10,14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJFUMBRFMFUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.